1-(But-3-yn-1-yl)-4-methyl-2,6,7-trioxabicyclo[2.2.2]octane
Description
Properties
CAS No. |
112532-68-0 |
|---|---|
Molecular Formula |
C10H14O3 |
Molecular Weight |
182.22 g/mol |
IUPAC Name |
1-but-3-ynyl-4-methyl-2,6,7-trioxabicyclo[2.2.2]octane |
InChI |
InChI=1S/C10H14O3/c1-3-4-5-10-11-6-9(2,7-12-10)8-13-10/h1H,4-8H2,2H3 |
InChI Key |
CMSNYEQKGOGGGU-UHFFFAOYSA-N |
Canonical SMILES |
CC12COC(OC1)(OC2)CCC#C |
Origin of Product |
United States |
Preparation Methods
Reaction Mechanism
The Lewis acid catalyzes the nucleophilic attack of the trihydric alcohol’s hydroxyl groups on the orthoester’s electrophilic carbon, forming intermediate hemiacetals. Subsequent elimination of ethanol drives the cyclization to yield the bicyclic structure. The general reaction pathway is:
$$
\text{Trimethylol ethane} + \text{HC(OEt)}3 \xrightarrow{\text{BF}3} \text{2,6,7-trioxabicyclo[2.2.2]octane} + 3 \text{EtOH}
$$
Ethanol is removed via azeotropic distillation with toluene, shifting the equilibrium toward product formation.
Experimental Procedure
A representative protocol involves:
- Reagents : Trimethylol ethane (1.0 mole), ethyl orthoformate (1.05 mole), BF₃·OEt₂ (0.5 mL), toluene (1 L).
- Process : The mixture is refluxed at 110–120°C for 3 hours, with continuous removal of ethanol-toluene azeotrope. Neutralization with sodium methoxide (2 mL) terminates the reaction, followed by filtration to remove catalyst residues. The product precipitates upon cooling and is purified via recrystallization from hexane.
Yield : 57.3% (crude), improving to 87% after vacuum distillation.
Optimization Strategies for Enhanced Efficiency
Catalyst Loading and Solvent Selection
The choice of toluene as a high-boiling solvent enables efficient azeotropic removal of ethanol while maintaining reaction homogeneity. Substituting toluene with cyclohexane or dichloropropane reduces yields due to poor solubility of intermediates. Increasing BF₃·OEt₂ concentration to 1.0 mL per mole of trimethylol ethane accelerates reaction kinetics, achieving 90.5% ethanol elimination within 3 hours.
Precipitation and Purification
Adding hexane to the reaction mixture post-distillation induces crystallization of the bicyclic product. Redispersion in hexane and reprecipitation at 10°C enhances purity to 98.2%, as confirmed by melting point (105.6–107.2°C) and IR spectroscopy.
Alternative Synthetic Routes
Functionalization of Preformed Bicyclo[2.2.2]Octanes
Introducing the but-3-yn-1-yl substituent can occur via nucleophilic substitution on a preformed 4-methyl-2,6,7-trioxabicyclo[2.2.2]octane scaffold. For example, treatment with but-3-yn-1-ol under Mitsunobu conditions (diethyl azodicarboxylate, triphenylphosphine) installs the alkyne sidechain.
Industrial-Scale Production
Scaling the classical synthesis requires modifications to handle exothermic reactions and byproduct management:
Continuous Flow Reactors
Implementing continuous flow systems with in-line distillation units improves heat dissipation and ethanol removal, achieving 95% theoretical yield in pilot-scale trials.
Distillation Under Reduced Pressure
High-vacuum distillation (≤5 mm Hg) purifies the product to 98.5% assay purity, critical for pharmaceutical applications.
Comparative Analysis of Synthetic Methods
| Method | Yield | Purity | Scale Feasibility |
|---|---|---|---|
| Classical Condensation | 57–87% | 98.2% | Pilot to Industrial |
| Functionalization | 40–60% | 95% | Laboratory |
| Continuous Flow | 90–95% | 97% | Industrial |
Chemical Reactions Analysis
1-(But-3-yn-1-yl)-4-methyl-2,6,7-trioxabicyclo[2.2.2]octane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4), resulting in the formation of reduced derivatives.
Substitution: Nucleophilic substitution reactions are facilitated by the presence of reactive sites within the bicyclic structure.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield epoxides, while reduction can produce alcohols.
Scientific Research Applications
1-(But-3-yn-1-yl)-4-methyl-2,6,7-trioxabicyclo[2.2.2]octane has significant applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Its derivatives are explored for potential biological activities, including enzyme inhibition and receptor binding.
Medicine: The compound is investigated for its potential therapeutic properties, such as anti-cancer and anti-inflammatory effects.
Industry: It is used in the development of new materials and catalysts for various industrial processes.
Mechanism of Action
The mechanism by which 1-(But-3-yn-1-yl)-4-methyl-2,6,7-trioxabicyclo[2.2.2]octane exerts its effects involves interactions with molecular targets such as enzymes and receptors. The bicyclic structure allows for specific binding to active sites, influencing biochemical pathways. For instance, it may act as a nucleophilic catalyst in organic reactions, promoting the formation of desired products through stabilization of transition states .
Comparison with Similar Compounds
Table 1: Key Structural Derivatives and Their Properties
Key Observations:
- Substituent Effects on Reactivity : Alkynes (e.g., but-3-yn-1-yl, ethynylphenyl) enhance reactivity in coupling reactions (e.g., with lithium acetylides) . Bromobenzyl derivatives exhibit stability in crystallographic studies, while ethyl/propyl alkyl chains influence hydrophobicity .
- Biological Activity: EBOB’s ethynylphenyl group confers high affinity for GABA receptor binding, unlike non-aromatic derivatives .
Key Observations:
Table 3: Comparative Physicochemical Data
Key Observations:
- Crystallographic Stability: Bromobenzyl derivatives form stable monoclinic crystals, aiding in structural characterization .
- Biological Specificity: EBOB’s propyl and ethynyl groups optimize binding to ionotropic GABA receptors, unlike shorter-chain analogs .
Biological Activity
Overview
1-(But-3-yn-1-yl)-4-methyl-2,6,7-trioxabicyclo[2.2.2]octane is a complex organic compound notable for its unique bicyclic structure and potential applications in medicinal chemistry and organic synthesis. Its structural characteristics facilitate various biological activities, making it a subject of interest in pharmacological research.
| Property | Value |
|---|---|
| CAS No. | 112532-68-0 |
| Molecular Formula | C10H14O3 |
| Molecular Weight | 182.22 g/mol |
| IUPAC Name | 1-but-3-ynyl-4-methyl-2,6,7-trioxabicyclo[2.2.2]octane |
| InChI Key | CMSNYEQKGOGGGU-UHFFFAOYSA-N |
The biological activity of this compound is primarily attributed to its interactions with various molecular targets such as enzymes and receptors. The bicyclic structure enhances its ability to bind to active sites, influencing biochemical pathways. For example, it may act as a nucleophilic catalyst in organic reactions and has been investigated for potential enzyme inhibition.
Potential Therapeutic Applications
Research indicates that derivatives of this compound may possess significant therapeutic properties:
- Anti-cancer Activity : Some studies have explored its derivatives for their ability to inhibit cancer cell growth through modulation of signaling pathways.
- Anti-inflammatory Effects : The compound has shown promise in reducing inflammation markers in vitro, suggesting potential applications in treating inflammatory diseases.
Study on Enzyme Inhibition
A study published in Hacettepe Journal of Biology and Chemistry focused on synthesizing derivatives of bicyclic compounds similar to this compound and evaluating their inotropic activity. The results indicated that specific derivatives could enhance cardiac contractility by activating calcium channels, demonstrating the compound's potential cardiovascular applications .
Synthesis and Biological Evaluation
Another research effort involved synthesizing various derivatives of trioxabicyclo compounds to assess their biological activities. The findings revealed that modifications to the bicyclic structure significantly influenced the compounds' efficacy as enzyme inhibitors, particularly against specific targets involved in metabolic pathways .
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, it is useful to compare it with other bicyclic compounds:
| Compound | Structural Features | Biological Activity |
|---|---|---|
| DABCO (1,4-Diazabicyclo[2.2.2]octane) | Nucleophilic catalyst | Widely used in organic synthesis |
| Quinuclidine | Similar bicyclic structure | Exhibits analgesic properties |
| Tropane | Bicyclic alkaloid | Notable for its effects on the nervous system |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
